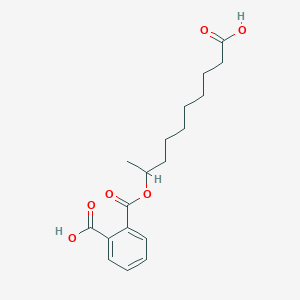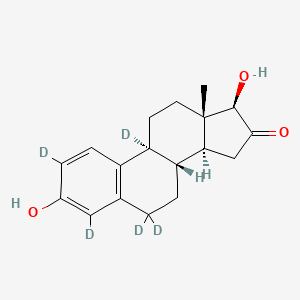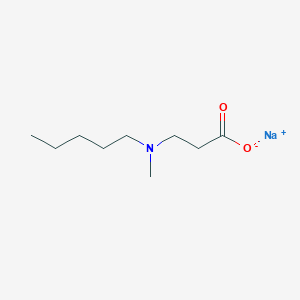
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt is a chemical compound with the molecular formula C9H18NNaO2 and a molecular weight of 195.234 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt involves several steps. One common method starts with the conversion of methylamine to N-methylpentylamine through successive reactions with 4-toluene sulfonyl chloride and pentane bromide, followed by deprotection . This intermediate is then reacted with methyl acrylate and hydrolyzed to yield 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride . The overall yield of this process is approximately 63.93% .
Industrial Production Methods
For large-scale industrial production, the preparation method involves a Michael addition reaction between n-amylamine and acrylate to obtain 3-(N-pentylamino)propionate . This intermediate is then reacted with formic acid and formaldehyde to produce 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride . This method is characterized by high yield, simple operation, and high product purity, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. In the context of biphosphonate drugs, the compound inhibits osteoclast-mediated bone resorption, thereby preventing bone loss . The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparación Con Compuestos Similares
Similar Compounds
3-(N-Methylpentylamino)propionic Acid Hydrochloride: An intermediate in the synthesis of biphosphonate drugs.
Ibandronate Sodium: A biphosphonate drug used for the treatment of osteoporosis.
Uniqueness
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt is unique due to its specific structure and properties, which make it a valuable intermediate in the synthesis of biphosphonate drugs. Its high purity and yield in industrial production also contribute to its distinctiveness .
Propiedades
Fórmula molecular |
C9H18NNaO2 |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
sodium;3-[methyl(pentyl)amino]propanoate |
InChI |
InChI=1S/C9H19NO2.Na/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
HXCCREYOTIAWHB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCN(C)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


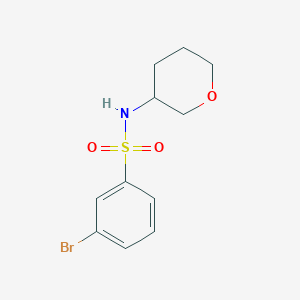
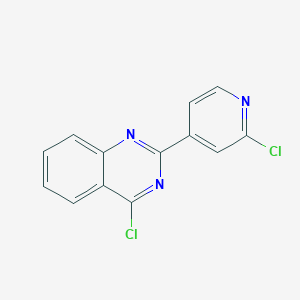
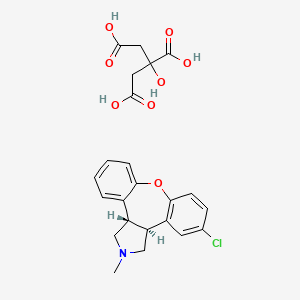
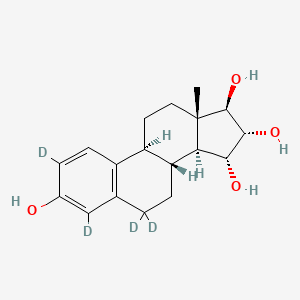
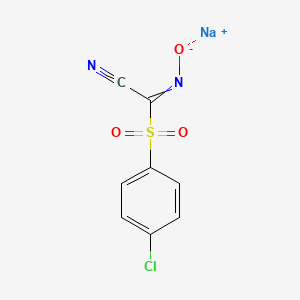
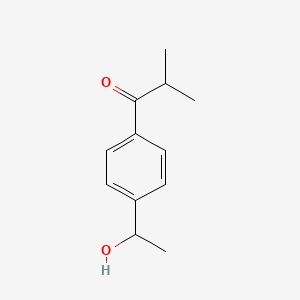
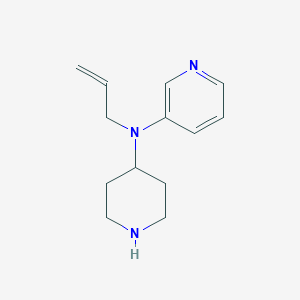
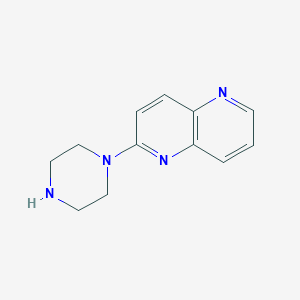
![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
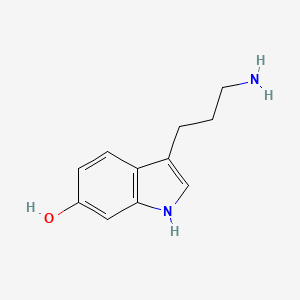
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)
